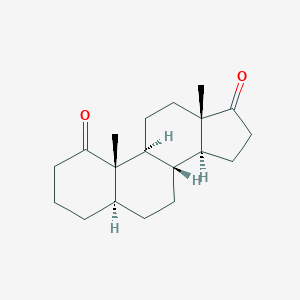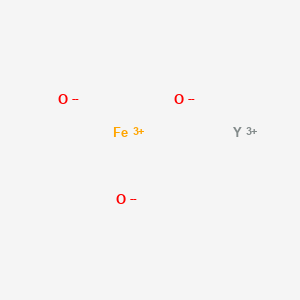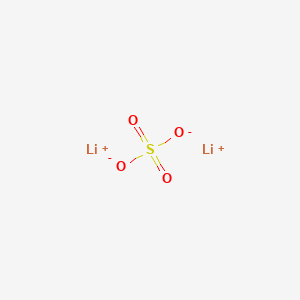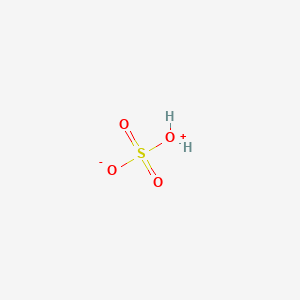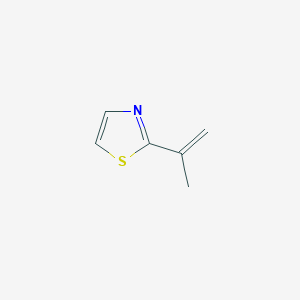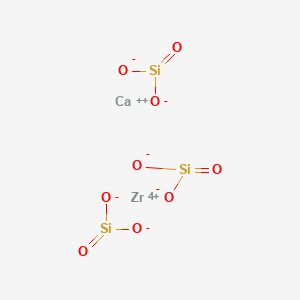
calcium;dioxido(oxo)silane;zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium;dioxido(oxo)silane;zirconium(4+) is a compound that combines silicic acid with calcium and zirconium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) typically involves the reaction of silicic acid with calcium and zirconium salts under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) may involve large-scale reactions using high-purity raw materials. The process may include steps such as mixing, heating, and purification to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
calcium;dioxido(oxo)silane;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of zirconium, while reduction reactions may yield lower oxidation states.
Scientific Research Applications
calcium;dioxido(oxo)silane;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of ceramics, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) involves its interaction with molecular targets and pathways in various systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Silicic acid (H2SiO3), calcium salt (1:1)
- Calcium silicate
- Zirconium silicate
Uniqueness
calcium;dioxido(oxo)silane;zirconium(4+) is unique due to its specific combination of silicic acid, calcium, and zirconium ions. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of zirconium ions can enhance the compound’s stability and reactivity in certain reactions.
Properties
CAS No. |
14284-24-3 |
|---|---|
Molecular Formula |
CaO9Si3Zr |
Molecular Weight |
359.55 g/mol |
IUPAC Name |
calcium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
InChI Key |
AJELVSDAOKZZHZ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
Key on ui other cas no. |
14284-24-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


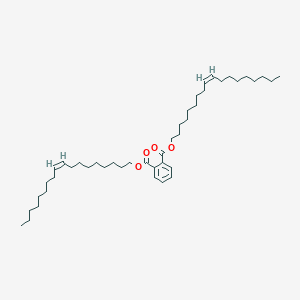
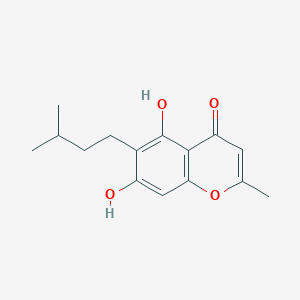
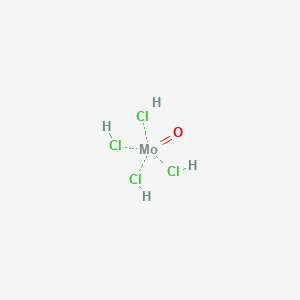
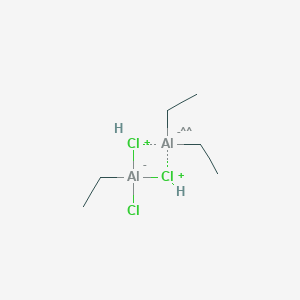
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)


